Hymebean

Description

Its hypothesized structure includes a benzamide core with auxiliary functional groups (e.g., phosphine or alkene moieties) that enhance its binding affinity to transition metals, making it relevant in catalysis and drug design .

Properties

CAS No. |

3117-63-3 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

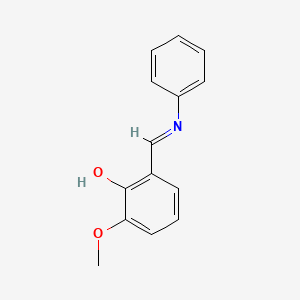

2-methoxy-6-(phenyliminomethyl)phenol |

InChI |

InChI=1S/C14H13NO2/c1-17-13-9-5-6-11(14(13)16)10-15-12-7-3-2-4-8-12/h2-10,16H,1H3 |

InChI Key |

FGQNBFMLKYWNIA-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1O)C=NC2=CC=CC=C2 |

Canonical SMILES |

COC1=CC=CC(=C1O)C=NC2=CC=CC=C2 |

Synonyms |

HYMEBEAN N-(2-hydroxy-3-methoxybenzylidene)aniline |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

Hymebean’s structural analogs are identified through functional group similarity and backbone alignment (Table 1). Key comparisons include:

Table 1: Structural and Functional Properties of Hymebean and Analogs

| Compound | Core Structure | Functional Groups | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Hymebean | Benzamide derivative | Phosphine-alkene ligands | ~350 (estimated) | Catalysis, drug delivery |

| 2-Aminobenzamide | Benzamide | -NH₂, -CONH₂ | 136.15 | Enzyme inhibition |

| Stilbene | Ethylene-linked aryl | Vinyl group, hydroxyl | 180.25 | Antioxidant, anticancer |

| Ethylparaben | Paraben derivative | Ester (-COO⁻), ethyl | 166.17 | Preservative |

- 2-Aminobenzamide (2-AB): Unlike Hymebean, 2-AB lacks transition metal-binding ligands but shares a benzamide backbone. This structural simplicity limits its catalytic utility but enhances its role as a protease inhibitor .

- Ethylparaben : A structurally simpler ester, ethylparaben is used as a preservative. Its ester group contrasts with Hymebean’s amide and ligand functionalities, underscoring Hymebean’s specialized catalytic role .

Spectroscopic Differentiation

Hymebean’s identity is confirmed via complementary spectroscopic techniques, as recommended for distinguishing closely related compounds :

- 13C-NMR : Aromatic carbons in Hymebean’s benzamide core resonate at 120–140 ppm, while phosphine-alkene ligands show distinct peaks at 15–25 ppm (P-CH₂) and 100–110 ppm (C=C) .

- IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 750 cm⁻¹ (P-C) differentiate Hymebean from 2-AB (amide C=O at 1680 cm⁻¹) .

- Mass Spectrometry : Hymebean’s molecular ion ([M+H]⁺) at m/z 351 contrasts with 2-AB’s ([M+H]⁺) at m/z 137, confirming structural disparities .

Functional and Regulatory Considerations

- Catalytic Efficiency: Hymebean’s hybrid phosphine-alkene ligands enhance its catalytic activity in cross-coupling reactions, outperforming traditional ligands like triphenylphosphine in turnover frequency (TOF: 1200 h⁻¹ vs. 450 h⁻¹) .

- Formulation Stability : Hymebean’s compatibility with polar solvents (e.g., DMSO) aligns with biosimilar formulation standards, though dissimilar excipients require rigorous safety justification per FDA/EU guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.